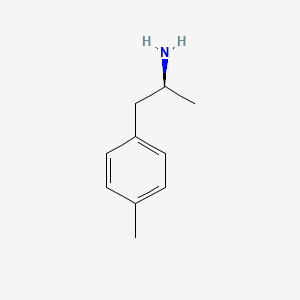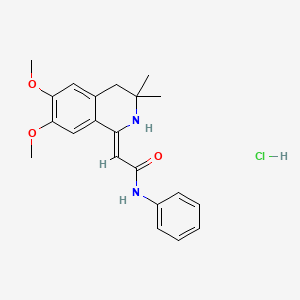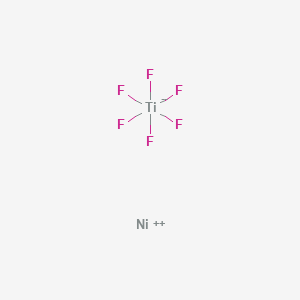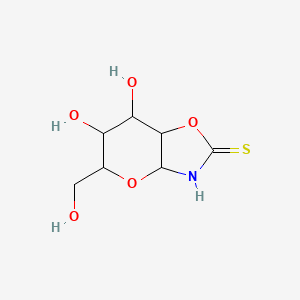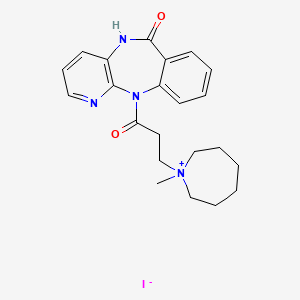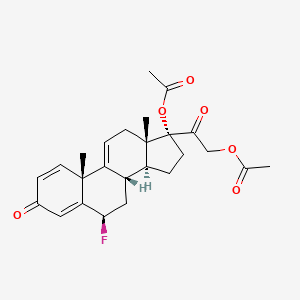
6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a fluorinated derivative of prednisone, which enhances its potency and reduces its side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical process starting from cortisone acetate. The key steps involve:
Fluorination: Introduction of a fluorine atom at the 6-position using reagents like Selectfluor.
Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions using oxidizing agents such as osmium tetroxide or chromium trioxide.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry and automated systems for monitoring and control.
Types of Reactions:
Oxidation: Conversion of alcohols to ketones or carboxylic acids.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of hydrogen atoms with fluorine or other substituents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Selectfluor for fluorination and acetic anhydride for acetylation.
Major Products Formed:
Fluorinated corticosteroids with enhanced potency.
Hydroxylated derivatives with improved solubility and bioavailability.
Acetylated esters with increased stability and reduced side effects.
Chemistry:
Used as a precursor in the synthesis of other fluorinated corticosteroids.
Studied for its chemical stability and reactivity in various conditions.
Biology:
Investigated for its effects on inflammatory pathways and immune responses.
Used in animal models to study the pharmacokinetics and pharmacodynamics of corticosteroids.
Medicine:
Applied in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and dermatitis.
Evaluated for its efficacy and safety in clinical trials.
Industry:
Utilized in the pharmaceutical industry for the production of anti-inflammatory drugs.
Employed in research and development of new therapeutic agents.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The molecular targets include cytokines, enzymes, and transcription factors that regulate inflammation and immune cell activity.
Vergleich Mit ähnlichen Verbindungen
Prednisone
Dexamethasone
Triamcinolone
Uniqueness:
Enhanced potency due to fluorination.
Reduced side effects compared to non-fluorinated corticosteroids.
Improved pharmacokinetic properties.
This compound stands out for its increased efficacy and reduced side effects, making it a valuable addition to the corticosteroid family.
Would you like more information on any specific aspect of this compound?
Eigenschaften
CAS-Nummer |
60864-38-2 |
|---|---|
Molekularformel |
C25H29FO6 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[2-[(6R,8S,10R,13S,14S,17R)-17-acetyloxy-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29FO6/c1-14(27)31-13-22(30)25(32-15(2)28)10-7-19-17-12-21(26)20-11-16(29)5-8-23(20,3)18(17)6-9-24(19,25)4/h5-6,8,11,17,19,21H,7,9-10,12-13H2,1-4H3/t17-,19+,21-,23-,24+,25+/m1/s1 |
InChI-Schlüssel |
BVIBAMAMNUFDPN-BIUBWZLJSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



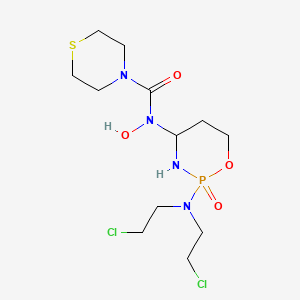

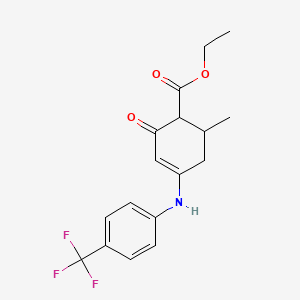
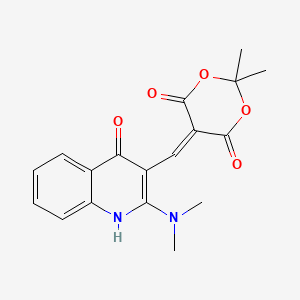
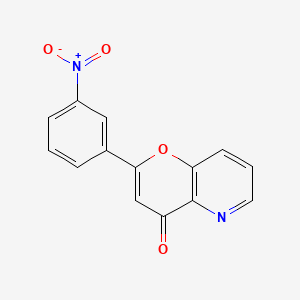
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
